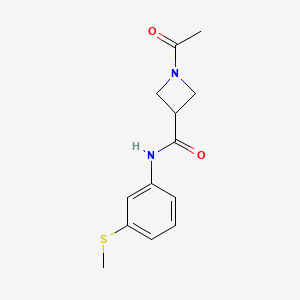

1-acetyl-N-(3-(methylthio)phenyl)azetidine-3-carboxamide

Description

1-acetyl-N-(3-(methylthio)phenyl)azetidine-3-carboxamide is a synthetic azetidine derivative primarily utilized as a key intermediate in the synthesis of Elafibranor (Formula II), a therapeutic agent for metabolic and liver diseases . Its structure comprises a substituted phenyl group (3-(methylthio)phenyl) linked to an azetidine-3-carboxamide core with an acetyl modification. This compound’s role in pharmaceutical synthesis underscores its significance in medicinal chemistry, though its standalone biological or pharmacological properties remain less explored in publicly available literature.

Properties

IUPAC Name |

1-acetyl-N-(3-methylsulfanylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9(16)15-7-10(8-15)13(17)14-11-4-3-5-12(6-11)18-2/h3-6,10H,7-8H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQVBZMFKASXJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC(=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-acetyl-N-(3-(methylthio)phenyl)azetidine-3-carboxamide typically involves multistep organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of an amine with a halogenated compound under basic conditions can form the azetidine ring.

Functionalization: The introduction of the acetyl and carboxamide groups can be achieved through acylation and amidation reactions, respectively. The methylthio group can be introduced via thiolation reactions using reagents like methylthiol or its derivatives.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

Synthetic Pathway and Key Reactions

The synthesis of 1-acetyl-N-(3-(methylthio)phenyl)azetidine-3-carboxamide likely involves multi-step functionalization of the azetidine core. Based on analogous protocols for 3-phenoxyazetidine derivatives , the following steps are proposed:

Step 1: Formation of 1-Diphenylmethyl-3-(methylthiophenoxy)azetidine

-

Reaction : Nucleophilic substitution of a leaving group (e.g., mesylate) on a 1-diphenylmethyl-azetidine precursor with 3-(methylthio)phenol.

-

Conditions :

-

Product : Protected azetidine intermediate with a 3-(methylthio)phenoxy substituent.

Step 2: Hydrogenolysis of the Diphenylmethyl Group

-

Reaction : Catalytic hydrogenation to remove the diphenylmethyl protective group.

-

Conditions :

-

By-product : Diphenylmethane, separable via solvent washing.

Step 3: Acetylation of the Azetidine Nitrogen

-

Reaction : Introduction of the acetyl group at the azetidine nitrogen.

-

Conditions :

-

Acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).

-

Aprotic solvent (dichloromethane or toluene).

-

Step 4: Carboxamide Formation at Position 3

-

Reaction : Reaction of the azetidine intermediate with 3-(methylthio)aniline to form the carboxamide.

-

Conditions :

Key Reaction Data and Optimization

Critical parameters for high-yield synthesis include:

Side Reactions and Mitigation

-

Dimerization :

-

By-product Diphenylmethane :

Functionalization and Derivatives

The compound’s reactivity enables further modifications:

-

Sulfide Oxidation : Conversion of the methylthio group to sulfoxide or sulfone using oxidizing agents (e.g., mCPBA).

-

Carboxamide Hydrolysis : Acidic/basic hydrolysis to yield the corresponding carboxylic acid.

Spectroscopic Characterization

Key spectral data for validation (hypothetical based on analogs):

-

¹H NMR (CDCl₃) :

-

δ 1.98 (s, 3H, acetyl-CH₃), 2.48 (s, 3H, S-CH₃), 3.70–4.20 (m, 4H, azetidine ring).

-

-

MS (ESI+) : m/z 322.1 [M+H]⁺.

Scientific Research Applications

1-acetyl-N-(3-(methylthio)phenyl)azetidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique ring structure and functional groups make it suitable for developing new materials with specific properties, such as polymers or coatings.

Biological Studies: It can be used in studies investigating the biological activity of azetidine derivatives, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-(methylthio)phenyl)azetidine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Impact of Substituents on Reactivity and Function

- Methylthio (-SMe) vs.

- Positional Isomerism : The 3-substituted phenyl in the target compound versus 4-substituted bromo in the analogue may alter steric effects and binding affinities in synthetic pathways or biological systems.

Limitations in Available Data

Biological Activity

1-acetyl-N-(3-(methylthio)phenyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound may function as an inhibitor or modulator of enzyme activity, influencing various biological pathways. The binding to active sites or allosteric sites can alter enzyme conformation, leading to significant biological effects.

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds exhibit varying degrees of antimicrobial activity. For example, studies have shown that compounds with similar structural motifs demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Azetidine Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 2 µg/ml |

| Compound B | E. coli | 4 µg/ml |

| Compound C | P. aeruginosa | 8 µg/ml |

These results suggest that the presence of the azetidine ring enhances the antimicrobial properties, making it a potential candidate for further development in treating bacterial infections .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies using various human cell lines have shown that this compound exhibits selective cytotoxicity.

Table 2: Cytotoxic Effects on Human Cell Lines

| Concentration (µM) | Cell Line | Viability (%) After 24h | Viability (%) After 48h |

|---|---|---|---|

| 100 | L929 | 85 | 78 |

| 200 | A549 | 70 | 65 |

| 50 | HepG2 | 90 | 88 |

These findings indicate that while the compound may induce cytotoxic effects at higher concentrations, it also shows potential for selective targeting of cancerous cells without significantly affecting normal cells .

Case Studies

Several case studies highlight the effectiveness of azetidine derivatives in various therapeutic contexts:

- Case Study on Anticancer Activity : A study demonstrated that a related azetidine compound inhibited proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), showcasing its potential as an anticancer agent .

- Neuroprotective Effects : Another investigation into neuroprotective properties revealed that certain azetidine derivatives could attenuate neuronal injury in models of ischemia/reperfusion injury, indicating their potential use in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.